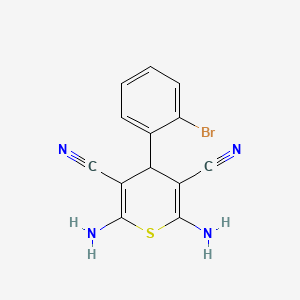

2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile

Description

Properties

CAS No. |

333759-76-5 |

|---|---|

Molecular Formula |

C13H9BrN4S |

Molecular Weight |

333.21 g/mol |

IUPAC Name |

2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile |

InChI |

InChI=1S/C13H9BrN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 |

InChI Key |

LCVQSOCBGGCXKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can modify the thiopyran ring or the bromophenyl group.

Substitution: The amino groups and bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic properties. Notably, it has been investigated for:

1.1 Anticancer Activity

Research indicates that derivatives of 2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs inhibited cell proliferation in breast and lung cancer models, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

1.2 Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Organic Synthesis Applications

2.1 Synthesis of Thiopyran Derivatives

The compound serves as a versatile intermediate in the synthesis of various thiopyran derivatives through multicomponent reactions (MCR). For example, researchers have successfully synthesized functionalized 4H-thiopyrans using this compound as a starting material under environmentally friendly conditions with good yields .

Table 1: Synthesis Yields of Thiopyran Derivatives

| Entry | Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 2,3-Dimethoxyphenyl | 20 | 96 |

| 2 | 3-Bromophenyl | 20 | 85 |

| 3 | 3-Chlorophenyl | 20 | 92 |

Materials Science Applications

3.1 Conductive Polymers

Research has explored the incorporation of this compound into conductive polymer matrices. The bromine substituent enhances the electronic properties of the resulting materials, making them suitable for applications in organic electronics and sensors .

Case Studies

Case Study 1: Anticancer Activity

In a study published in ChemInform, researchers synthesized several derivatives of the compound and tested their anticancer activities against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The derivatives exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties was conducted where the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound had minimum inhibitory concentrations (MIC) of 15 µg/mL against S. aureus and 30 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism by which 2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and leading to various effects.

Comparison with Similar Compounds

Structural and Molecular Property Analysis

Key structural variations among analogs arise from substituents on the phenyl ring at the 4-position of the thiopyran core. These modifications impact molecular weight, lipophilicity (logP), and steric interactions.

*Estimated logP values based on substituent contributions.

†Predicted using bromine’s hydrophobicity contribution.

Key Observations:

- Steric Effects: The 2-bromophenyl substituent introduces significant steric hindrance compared to smaller groups like fluorine or methoxy. This may influence binding pocket accessibility in kinase targets .

Biological Activity

2,6-Diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile is a compound that belongs to the class of thiopyran derivatives, which have garnered interest due to their potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound.

Synthesis

The synthesis of 2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile has been achieved through various methodologies. One notable approach involves a one-pot multicomponent reaction using Ag/SiO2 as a catalyst. This method yields the target compound with moderate to high efficiency, showcasing the advantages of green chemistry practices in organic synthesis .

Synthesis Methodology

A typical synthesis involves:

- Reactants : Aromatic aldehyde, malononitrile, primary amine, and carbon disulfide.

- Catalyst : Ag/SiO2.

- Conditions : Stirring in ethanol under electrolysis at room temperature.

Antimicrobial Activity

Research indicates that compounds derived from thiopyran frameworks exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of 2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile possess activity against various bacterial strains. For example:

- Antibacterial Testing : Compounds were tested against standard strains such as Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to established antibiotics like norfloxacin .

- Antifungal Activity : Similar studies reported antifungal properties against strains like Candida albicans, indicating a broad-spectrum potential .

Anticancer Activity

The anticancer properties of this compound have also been explored:

- Cell Line Studies : The compound showed promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited cytotoxicity comparable to standard chemotherapeutics such as 5-fluorouracil .

- Molecular Docking Studies : These studies suggested favorable interactions within the binding sites of cancer-related proteins, enhancing the understanding of the compound's mechanism of action .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiopyran derivatives, including 2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile. The results indicated that:

- Compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 15.8 µM to 31.6 µM against Staphylococcus aureus and MRSA.

| Compound | MIC (µM) | Activity |

|---|---|---|

| 2-Bromo derivative | 15.8 | Active against MRSA |

| Other derivatives | 31.6 | Active against S. aureus |

Case Study 2: Anticancer Potential

In another study focusing on anticancer activity:

- The compound demonstrated significant cytotoxic effects on MCF7 cells with an IC50 value lower than that of standard treatments.

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| 2-Bromo derivative | 12.5 | Better than 5-fluorouracil (15 µM) |

| Control (5-FU) | 15 | Standard treatment |

Q & A

Basic: How can the synthesis of 2,6-diamino-4-(2-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile be optimized?

Methodological Answer:

The synthesis involves a three-component reaction using aldehydes, amines, and thiocarbonyl precursors. Key optimizations include:

- Reagent Ratios : Adjusting molar ratios of 2-bromobenzaldehyde, cyanothioacetamide, and amines (e.g., pyrrolidine) to maximize yield .

- Catalysts : Employing retrievable nanocatalysts like NH2.MIL -101(Fe)/ED to improve efficiency and reduce side products (yields >85%) .

- Solvent Systems : Using polar aprotic solvents (e.g., ethanol or DMSO) under reflux or ultrasonic irradiation to enhance reaction kinetics .

Basic: What spectroscopic techniques are recommended for structural elucidation?

Methodological Answer:

- ¹H/¹³C NMR : Analyze substituent effects on aromatic protons (e.g., 2-bromophenyl δ 7.6–8.1 ppm) and nitrile carbons (δ 115–120 ppm). Compare with fluorophenyl analogs for validation .

- X-ray Crystallography : Resolve crystal packing and confirm the thiopyran ring conformation using triclinic or monoclinic systems (e.g., space group P1 with Z = 2) .

Advanced: How can researchers identify biological targets like eEF-2K for this compound?

Methodological Answer:

- Kinetic Assays : Perform time-dependent inhibition studies using recombinant eEF-2K and ATPase activity assays to measure IC50 values .

- Molecular Docking : Use homology models (e.g., MHCKA PDB templates) to predict interactions with non-conserved residues like Cys-146, critical for covalent binding .

Advanced: How to resolve contradictions in proposed inhibition mechanisms (reversible vs. irreversible)?

Methodological Answer:

- Reversibility Tests : Pre-incubate the compound with eEF-2K, then dilute and measure residual activity. A regain of activity suggests reversible inhibition .

- Mutagenesis : Replace Cys-146 with serine to assess covalent adduct formation via SDS-PAGE or mass spectrometry .

Basic: What analytical methods ensure compound purity post-synthesis?

Methodological Answer:

- TLC/HPLC : Monitor reactions using silica gel TLC (ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Verify %C, %H, and %N to confirm stoichiometry .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at the 4-position to assess electronic effects on potency .

- Cytotoxicity Profiling : Test derivatives against cancer cell lines (e.g., MDA-MB-231) using MTT assays. Prioritize compounds meeting Lipinski’s rules .

Advanced: What computational tools predict binding modes with kinases?

Methodological Answer:

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the nitrile group and kinase active sites .

- MD Simulations : Run 100-ns simulations to validate docking poses and assess stability of the thiopyran ring in hydrophobic pockets .

Basic: How to assess cytotoxicity in cancer cell lines?

Methodological Answer:

- MTT Assay : Incubate MDA-MB-231 cells with 10–100 µM compound for 48–72 hours. Calculate IC50 using nonlinear regression (GraphPad Prism) .

- Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) or caspase-3/7 activity assays .

Advanced: What strategies improve selectivity for eEF-2K over other kinases?

Methodological Answer:

- Conserved Residue Analysis : Align kinase sequences to identify non-conserved cysteines (e.g., Cys-146 in eEF-2K) for targeted covalent inhibition .

- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Basic: How to compare catalytic efficiency of NH2.MIL -101(Fe)/ED vs. CQDs-N(CH2PO3H2)2?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.